N-(Cinnamoyl)-4-methoxyaniline

Description

Background and Significance in Chemical and Biological Sciences

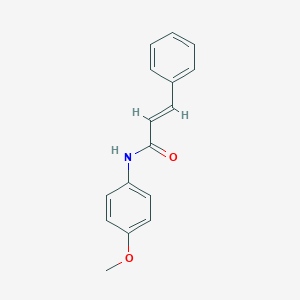

N-(Cinnamoyl)-4-methoxyaniline is an organic compound that belongs to the cinnamoyl anilide class of molecules. Structurally, it is characterized by a cinnamoyl group derived from cinnamic acid, which is attached to the amino group of 4-methoxyaniline (also known as p-anisidine) via an amide linkage. solubilityofthings.com This structure bestows upon it properties that are of interest in both materials science and medicinal chemistry.

The synthesis of this compound is typically achieved through standard amidation reactions. Common methods include the reaction of cinnamoyl chloride with 4-methoxyaniline, often in the presence of a base like pyridine, or through the direct condensation of cinnamic acid with 4-methoxyaniline using a dehydrating agent. The presence of the methoxy (B1213986) group (-OCH₃) on the aniline (B41778) ring influences the compound's electronic properties and solubility. solubilityofthings.com

The significance of this compound in scientific research stems from its position within the broader family of cinnamoyl derivatives, which are known for a wide array of biological activities. researchgate.net Research has indicated that this compound exhibits antimicrobial properties, with studies showing it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, it has been investigated for potential anticancer activity and as an inhibitor of the enzyme α-glucosidase, which is relevant in the context of carbohydrate metabolism. Beyond its biological profile, the compound has also been identified as a potential corrosion inhibitor for mild steel in acidic environments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 76228-15-4 | chemicalbook.comchemical-suppliers.euscbt.com |

| Molecular Formula | C₁₆H₁₅NO₂ | chemical-suppliers.euscbt.com |

| Molecular Weight | 253.30 g/mol | scbt.com |

| Appearance | Off-White Solid | chemicalbook.com |

| Melting Point | 153-155°C | chemicalbook.com |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297) | chemical-suppliers.eu |

Evolution of Research Perspectives on Cinnamoyl Anilides

Research into cinnamoyl anilides is part of a larger field of study focused on phenolic compounds. nih.gov Initially, scientific inquiry centered on the isolation, structural elucidation, and basic chemical synthesis of these molecules, many of which are derived from natural sources like cinnamic acid. researchgate.netnih.gov

Over time, the focus of research has evolved significantly. The N-phenylcinnamamide scaffold, the core structure of cinnamoyl anilides, came to be regarded as a "privileged scaffold" in medicinal chemistry. nih.gov This term is used to describe molecular frameworks that are able to bind to multiple, diverse biological targets, making them versatile starting points for drug discovery. This realization shifted research from simple characterization to the systematic exploration of the biological and pharmacological potential of these compounds. researchgate.netnih.gov

A key development in the field has been the use of structure-activity relationship (SAR) studies to design and synthesize novel derivatives with enhanced or specific biological activities. nih.gov For instance, researchers have synthesized series of N-arylcinnamanilides with various substituents on the aniline ring to investigate their efficacy against bacterial and mycobacterial strains. nih.gov One such study synthesized a series of nineteen novel ring-substituted N-arylcinnamanilides and tested them against Staphylococcus aureus, MRSA, and Mycobacterium tuberculosis. nih.gov This targeted approach allows for the fine-tuning of molecular properties to optimize therapeutic potential.

The methodologies employed in this research area have also advanced. Contemporary studies frequently integrate computational (in silico) techniques with traditional experimental work. nih.gov Molecular modeling is used to predict properties such as lipophilicity (logP) and to understand how a molecule's structure relates to its biological activity, thereby guiding the synthesis of more effective compounds. nih.gov

Scope and Objectives of the Research Outline

The primary objective of this article is to present a focused and scientifically accurate overview of this compound, drawing exclusively from academic research literature. The scope is intentionally constrained to the core scientific aspects of the compound.

This analysis will cover:

The fundamental chemical background and scientific significance of the compound.

The evolution of research perspectives on the broader class of cinnamoyl anilides to provide context.

The article will present detailed research findings and utilize data tables to summarize key information. Crucially, it will strictly adhere to the provided outline, focusing solely on the specified topics. Any information outside this academic framework, such as dosage, administration protocols, or safety and adverse effect profiles, is explicitly excluded to maintain a clear focus on the chemical and biological science of the compound.

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-(4-methoxyphenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-19-15-10-8-14(9-11-15)17-16(18)12-7-13-5-3-2-4-6-13/h2-12H,1H3,(H,17,18)/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMJCDDYUBVWRB-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55044-94-5 | |

| Record name | p'-cinnamanisidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches for N-(Cinnamoyl)-4-methoxyaniline

The formation of the amide bond in this compound is typically achieved through direct coupling methods between a cinnamic acid moiety and 4-methoxyaniline.

A primary and efficient method for synthesizing this compound is the acylation of 4-methoxyaniline using cinnamoyl chloride. This reaction, often a variation of the Schotten-Baumann reaction, involves the nucleophilic attack of the amino group of 4-methoxyaniline on the electrophilic carbonyl carbon of cinnamoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

A general procedure involves dissolving 4-methoxyaniline in a suitable solvent, such as dichloromethane (CH₂Cl₂), and cooling the solution. researchgate.net Cinnamoyl chloride, dissolved in the same solvent, is then added dropwise. researchgate.net The presence of a base, like pyridine or triethylamine, is crucial for scavenging the HCl generated during the reaction. After the reaction is complete, the product is typically isolated through extraction and purified by recrystallization. researchgate.net

Table 1: Representative Reaction Conditions for Acylation

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | 4-methoxyaniline, Cinnamoyl chloride | Amine and Acylating Agent |

| Solvent | Dichloromethane (CH₂Cl₂) or similar aprotic solvent | Dissolves reactants |

| Base | Pyridine or Triethylamine | HCl Scavenger |

| Temperature | 0 °C to room temperature | Controls reaction rate |

| Workup | Aqueous wash (e.g., NaHCO₃, HCl), extraction | Removes byproducts and isolates the product |

Alternatively, this compound can be synthesized through the direct condensation of cinnamic acid with 4-methoxyaniline. This method requires the activation of the carboxylic acid group of cinnamic acid to facilitate the nucleophilic attack by the amine. This activation is typically achieved using coupling agents common in peptide synthesis.

Various synthetic methods can produce the prerequisite cinnamic acid and its derivatives, including the Perkin reaction, Knoevenagel condensation, and Claisen-Schmidt condensation. thepharmajournal.comresearchgate.net Once the cinnamic acid is obtained, it is reacted with 4-methoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like N-hydroxysuccinimide (NHS) to improve efficiency and reduce side reactions.

Synthesis of Precursors and Related Intermediates

The availability and purity of the starting materials are critical for the successful synthesis of the target compound. This section outlines the synthesis of the key precursor, 4-methoxyaniline.

4-Methoxyaniline, also known as p-anisidine, is a crucial aromatic amine intermediate. veeprho.com Industrially, it is most commonly produced by the reduction of 4-nitroanisole. echemi.com Other methods include the methylation of p-aminophenol or the reaction of p-chloronitrobenzene with methanol (B129727) followed by reduction. echemi.comnih.gov

While reductive amination broadly refers to the conversion of a carbonyl group to an amine, the most relevant reductive route to 4-methoxyaniline is the reduction of the nitro group in 4-nitroanisole. organic-chemistry.org This transformation is a cornerstone of industrial aromatic amine synthesis.

The reduction can be accomplished using various reagents and conditions:

Catalytic Hydrogenation: This is an environmentally benign method with high yield. chemicalbook.com 4-nitroanisole is hydrogenated in the liquid phase using catalysts like Raney nickel or precious metals (e.g., palladium, platinum) on a carbon support. echemi.comchemicalbook.com

Chemical Reduction: Traditional methods involve using reducing agents like iron filings in the presence of hydrochloric acid or sodium sulfide. echemi.comchemicalbook.com These methods are effective but can generate significant waste. chemicalbook.com

Table 2: Comparison of Reduction Methods for 4-Nitroanisole

| Method | Catalyst / Reagent | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation | Raney-RuNiC, Pd/C, PtO₂ | High yield, clean reaction, catalyst can be recycled chemicalbook.com | Requires specialized high-pressure equipment |

| Chemical Reduction | Iron/HCl, Sodium sulfide | Low cost, simple setup | Produces large amounts of iron sludge or sulfur waste chemicalbook.com |

Innovative one-step methods have been developed for the synthesis of p-methoxyaniline from readily available starting materials like nitrobenzene. One such patented method involves the hydrogenation of a nitrobenzene compound dissolved in methanol. google.com In this process, sulfuric acid acts as a "hydrogenation passivator," and the reaction proceeds through both hydrogenation of the nitro group and a transposition reaction, leading directly to the p-methoxyaniline product. google.com This approach offers advantages by starting from cheaper raw materials and simplifying the operational steps, making it suitable for industrial production. google.com

The catalytic hydrogenation of para-substituted anilines can also be influenced by strong Lewis acids, leading to reduction of the phenyl ring and subsequent transannulation reactions, demonstrating complex transformations within this class of compounds. researchgate.net

Synthesis of Cinnamoyl Halides and Related Cinnamoyl Donors

The preparation of this compound typically proceeds through the acylation of 4-methoxyaniline with a cinnamoyl donor, most commonly a cinnamoyl halide. Cinnamoyl chloride is a key intermediate and is conventionally synthesized from cinnamic acid.

Several reagents are effective for the conversion of cinnamic acid to cinnamoyl chloride, with thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (PCl₃) being the most common. The reaction with thionyl chloride is often preferred due to the formation of gaseous byproducts (SO₂ and HCl) which are easily removed from the reaction mixture, simplifying purification. These reactions typically provide cinnamoyl chloride in high yields, often around 90%.

An alternative pathway to cinnamoyl chloride involves the reaction of the polyester of ß-phenyl-ß-propionolactone with thionyl chloride, which has been reported to yield the desired product in good yields. The choice of the synthetic method can be influenced by the availability of starting materials, desired scale, and laboratory safety considerations.

Below is a table summarizing common methods for the synthesis of cinnamoyl chloride from cinnamic acid.

| Reagent | Reaction Conditions | Yield (%) | Reference |

| Thionyl Chloride (SOCl₂) | Reflux | ~90 | |

| Phosphorus Pentachloride (PCl₅) | Not specified | Good | |

| Phosphorus Trichloride (PCl₃) | Not specified | Good |

Derivatization Strategies of this compound

The chemical structure of this compound offers multiple sites for derivatization, allowing for the systematic modification of its physicochemical and biological properties. These modifications can be broadly categorized into changes at the cinnamoyl moiety and the aniline (B41778) moiety, as well as the use of the entire molecule as a scaffold for constructing more complex heterocyclic systems.

Modifications at the Cinnamoyl Moiety

Modifications at the cinnamoyl portion of the molecule are typically achieved by utilizing substituted cinnamic acids in the initial synthesis. By starting with cinnamic acids bearing various substituents on the phenyl ring (e.g., alkyl, alkoxy, halo, nitro groups), a library of N-(substituted-cinnamoyl)-4-methoxyanilines can be generated.

For instance, the synthesis of N-phenyl cinnamamide (B152044) derivatives has been demonstrated by reacting cinnamoyl chloride with various substituted anilines. mdpi.com This principle can be reversed, where a substituted cinnamoyl chloride is reacted with 4-methoxyaniline to introduce modifications on the cinnamoyl phenyl ring. The electron-donating or electron-withdrawing nature of these substituents can influence the electronic properties of the entire molecule.

Modifications at the Aniline Moiety

The aniline ring of this compound is also amenable to a range of chemical modifications. One common strategy involves N-alkylation. For example, methods for the preparation of N-methyl-4-methoxyaniline have been reported, which could be adapted to the target molecule. google.com

Another approach is to vary the aniline precursor itself. The reaction of cinnamoyl chloride with a wide array of substituted anilines allows for the introduction of diverse functional groups on the aniline ring, leading to a large family of related cinnamamides. mdpi.com Furthermore, the p-methoxyphenyl (PMP) group is a known protecting group for amines that can be removed under oxidative conditions, opening up possibilities for further functionalization at the nitrogen atom or the aromatic ring after deprotection. researchgate.net

Formation of Heterocyclic Scaffolds from this compound

The this compound scaffold can serve as a precursor for the synthesis of various heterocyclic compounds, particularly quinolines and quinolones, which are important structural motifs in medicinal chemistry. The intramolecular cyclization of N-cinnamoyl anilines is a key strategy for constructing these fused ring systems.

Acid-mediated cyclization is a prominent method in this regard. For example, the treatment of N-cinnamoyl-1-naphthylamines with triflic acid has been shown to yield 4-phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-ones among other fused heterocyclic products. nih.gov This type of electrophilic cyclization reaction could potentially be applied to this compound to generate substituted quinolone structures. The reaction proceeds through the activation of the cinnamoyl double bond by the strong acid, followed by an intramolecular electrophilic attack on the electron-rich aniline ring.

Advanced Synthetic Techniques and Green Chemistry Considerations

In recent years, the development of more sustainable and efficient synthetic methods has become a major focus in organic chemistry. These principles are being increasingly applied to the synthesis of amides like this compound.

Catalytic Approaches in this compound Synthesis

Catalytic methods for amide bond formation offer several advantages over traditional stoichiometric approaches, including milder reaction conditions, reduced waste, and higher atom economy. For the direct amidation of carboxylic acids and amines, ceric ammonium nitrate (CAN) has been reported as an efficient catalyst under solvent-free microwave conditions. nih.gov This approach avoids the need to pre-activate the carboxylic acid as an acid chloride, thus streamlining the synthetic process and reducing the use of hazardous reagents.

The table below presents a comparison of conventional versus a catalytic, microwave-assisted method for amide synthesis.

| Method | Reagents | Conditions | Advantages | Disadvantages | Reference |

| Conventional | Cinnamic acid, SOCl₂, 4-methoxyaniline | Multi-step, reflux | High yield | Use of hazardous reagents, waste generation | researchgate.net |

| Catalytic Microwave-Assisted | Cinnamic acid, 4-methoxyaniline, CAN (cat.) | One-pot, solvent-free, microwave irradiation | Rapid, environmentally friendly, simple work-up | May require optimization for specific substrates | nih.gov |

Furthermore, biocatalysis presents a green alternative for cinnamamide synthesis. Enzymes such as lipases have been shown to effectively catalyze the amidation of methyl cinnamates with amines under mild conditions, offering high selectivity and avoiding the use of toxic catalysts. mdpi.com

Advanced techniques such as ultrasound and microwave irradiation have also been successfully employed to promote the synthesis of N-aryl amides. Ultrasound-assisted synthesis can lead to significantly reduced reaction times and improved yields by enhancing mass transfer and activating the reacting species through acoustic cavitation. researchgate.net Microwave-assisted synthesis offers rapid and uniform heating, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.comresearchgate.net These techniques are well-aligned with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reaction conditions.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. In the context of this compound synthesis, a solvent-free approach under microwave irradiation presents an efficient and environmentally friendly alternative. researchgate.netasianpubs.org

This methodology generally involves the direct amidation of cinnamic acid with 4-methoxyaniline. To facilitate this reaction, a co-catalytic system, such as phenylboronic acid and a Lewis base (e.g., 4-(N,N-dimethylamino)pyridine N-oxide - DMAPO), can be employed. researchgate.net The reaction proceeds by mixing the reactants and catalysts and subjecting the mixture to microwave irradiation. The microwave energy efficiently promotes the dehydration and subsequent amide bond formation.

A typical procedure would involve charging a microwave reactor vessel with equimolar amounts of cinnamic acid and 4-methoxyaniline, along with catalytic amounts of phenylboronic acid and DMAPO. The reaction mixture is then irradiated at a specific power and for a short duration. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the product is typically isolated and purified by recrystallization.

While specific data for the microwave-assisted synthesis of this compound is not extensively documented, analogous reactions with other anilines have demonstrated high yields. For comparison, a conventional synthesis of N-(4-methoxyphenyl)cinnamamide has been reported with a yield of 65%. mdpi.com It is anticipated that the microwave-assisted method would offer comparable or superior yields with significantly reduced reaction times.

Table 1: Representative Reaction Parameters for Microwave-Assisted Synthesis of Cinnamamides

| Parameter | Value |

| Reactants | Cinnamic Acid, 4-Methoxyaniline |

| Catalyst System | Phenylboronic Acid, DMAPO |

| Solvent | Solvent-free |

| Irradiation Power | 100-300 W (typical) |

| Reaction Time | 5-15 minutes (typical) |

| Expected Yield | >65% |

Solid-Phase Synthesis Applications

Solid-phase synthesis (SPS) offers a versatile platform for the preparation of organic molecules, most notably peptides, by anchoring a starting material to an insoluble polymer support and carrying out sequential reactions. fiveable.mechemistryworld.com This technique simplifies purification, as excess reagents and by-products are removed by simple washing of the resin. While not as commonly reported for individual small molecules like this compound as for libraries of compounds, the principles of SPS can be readily applied.

A plausible solid-phase synthetic route to this compound could be envisioned using a Merrifield resin, which is a chloromethylated polystyrene support. peptide.com The synthesis could proceed via two main strategies:

Strategy A: Immobilization of the Amine

Attachment: 4-methoxyaniline is first attached to the Merrifield resin through its amino group, forming a secondary amine linkage to the polymer support.

Acylation: The resin-bound aniline is then acylated with an excess of cinnamoyl chloride. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), would be necessary to neutralize the HCl generated during the reaction.

Cleavage: Finally, the desired this compound is cleaved from the resin. Given the stability of the amide bond, cleavage would likely require harsh acidic conditions, such as with trifluoroacetic acid (TFA) or hydrofluoric acid (HF), depending on the specific linker used, if any, to attach the aniline to the resin.

Strategy B: Immobilization of the Carboxylic Acid

Attachment: Cinnamic acid is first anchored to a suitable resin, such as a Wang or Merrifield resin, through its carboxyl group, forming an ester linkage. peptide.com

Activation and Coupling: The resin-bound cinnamic acid is then activated, for example, with a carbodiimide reagent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). The activated ester is then reacted with a solution of 4-methoxyaniline.

Cleavage: The final product is cleaved from the resin using appropriate acidic conditions to hydrolyze the ester linkage.

The solid-phase approach is particularly advantageous for the parallel synthesis of a library of cinnamoyl anilides by using a variety of substituted anilines or cinnamic acids in separate reaction vessels.

Table 2: General Steps in a Plausible Solid-Phase Synthesis of this compound

| Step | Procedure (Strategy A) | Procedure (Strategy B) |

| Resin | Merrifield Resin | Wang or Merrifield Resin |

| Immobilization | 4-Methoxyaniline | Cinnamic Acid |

| Reaction | Acylation with Cinnamoyl Chloride/DIPEA | Coupling with 4-Methoxyaniline using DCC/HOBt |

| Cleavage | Trifluoroacetic Acid (TFA) | Trifluoroacetic Acid (TFA) |

| Purification | Filtration and solvent evaporation | Filtration and solvent evaporation |

Spectroscopic Characterization and Analytical Techniques

Mass Spectrometry (MS) Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of N-(Cinnamoyl)-4-methoxyaniline, confirming its elemental composition and structural integrity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates chemical mixtures and identifies the components at a molecular level. In the analysis of chalcone (B49325) derivatives, which are structurally related to this compound, GC-MS is employed for both separation and identification. sci-hub.senih.gov The process often involves derivatization, such as trimethylsilylation, to increase the volatility of the compounds for gas-phase analysis. sci-hub.se

The GC separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. nih.govtubitak.gov.tr The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component. nih.govijcmas.com This mass spectrum serves as a molecular fingerprint, allowing for the identification of the compound by comparing it to spectral libraries or by analyzing its fragmentation pattern. ijcmas.comresearchgate.net For instance, in the analysis of a related compound, 4-methoxychalcone, GC-MS was used to accurately detect and characterize the compound. mdpi.com The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the cinnamoyl and methoxyaniline moieties.

Table 1: GC-MS Operational Parameters for Analysis of Related Compounds

| Parameter | Value |

|---|---|

| Column | Agilent HP 5MS (30 m × 0.25 mm × 0.25 µm) nih.gov |

| Carrier Gas | Helium nih.gov |

| Injector Temperature | 250 °C nih.gov |

| MS Source Temperature | 230 °C nih.gov |

| Ionization Mode | Electron Ionization (EI) ijcmas.com |

| Ionization Energy | 70 eV ijcmas.com |

| Mass Range | 50-550 m/z mdpi.com |

This table presents typical GC-MS parameters used for the analysis of analogous chemical structures, providing a framework for the analysis of this compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule with a high degree of confidence. lcms.cz For this compound, with a molecular formula of C₁₆H₁₅NO₂, HRMS can verify the exact mass of the molecular ion. scbt.com This technique is particularly useful in distinguishing between compounds with the same nominal mass but different elemental compositions.

In practice, HRMS analysis of this compound would involve determining the mass of the protonated molecule, [M+H]⁺. The calculated exact mass for C₁₆H₁₆NO₂⁺ is 254.1176, and an experimental HRMS measurement would be expected to be very close to this value. thieme-connect.com For example, a related compound, S-[4-(2-Hydroxyethoxy)phenyl] Cinnamyl(4-methoxyphenyl)carbamothioate, was analyzed by HRMS, and the found mass (436.1579) was in close agreement with the calculated mass (436.1571). thieme-connect.com This high level of accuracy helps to confirm the molecular formula and supports the structural assignment of the compound. rsc.orgmdpi.com

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Vis and fluorescence techniques, provides insights into the electronic structure and behavior of this compound, particularly its conjugation and interactions with other molecules.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. upi.edu The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* transitions within the conjugated system, which includes the phenyl ring, the cinnamoyl group, and the methoxyaniline moiety. upi.edusemanticscholar.org

Table 2: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax Range (nm) | Chromophore |

|---|---|---|

| π → π* | 250 - 350 | Cinnamoyl group, Aromatic rings |

This table outlines the anticipated electronic transitions and their corresponding absorption wavelength ranges for this compound based on its structural features.

Fluorescence spectroscopy is a sensitive technique used to study the emission of light from a molecule after it has absorbed light. While not all molecules are fluorescent, changes in the fluorescence of a molecule upon interaction with a quencher can provide valuable information about binding events. nih.govnsf.gov The intrinsic fluorescence of proteins like human serum albumin (HSA), which is primarily due to tryptophan residues, can be quenched upon binding with small molecules. nih.gov

Studies on the interaction of chalcone derivatives with serum albumin have shown that these compounds can quench the protein's fluorescence, indicating a binding interaction. researchgate.netresearchgate.net This quenching can be static, resulting from the formation of a non-fluorescent complex, or dynamic, resulting from collisional deactivation. nih.govnih.gov By analyzing the fluorescence quenching data using the Stern-Volmer equation, binding constants and the number of binding sites can be determined. nih.gov Such studies could be applied to this compound to understand its potential interactions with biological macromolecules. The quenching mechanism is often investigated by performing experiments at different temperatures. nih.gov

Chromatographic Methods for Purity and Characterization

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any unreacted starting materials or byproducts.

Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. worktribe.comunistra.fr The compound is spotted on a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (a solvent or mixture of solvents) is allowed to move up the plate. The separation is based on the differential partitioning of the components between the stationary and mobile phases. The position of the compound is visualized under UV light or by using a staining agent, and its retention factor (Rf) value can be calculated.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative technique for purity determination. sielc.comresearchgate.net A solution of the sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column under high pressure. The components are separated based on their interactions with the stationary phase. quality-assistance.com For a compound like this compound, a reverse-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water is commonly employed. sielc.com The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. chromatographyonline.com Orthogonal chromatographic methods, using different column chemistries or mobile phases, can be used to confirm peak purity. quality-assistance.comchromatographyonline.com

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Methoxychalcone |

| S-[4-(2-Hydroxyethoxy)phenyl] Cinnamyl(4-methoxyphenyl)carbamothioate |

| Human serum albumin |

| Acetonitrile |

| Water |

| Silica gel |

| Cinnamoyl chloride |

| 4-methoxyaniline |

| Cinnamic acid |

| Phosphorus oxychloride |

| Thionyl chloride |

| N-(2,6-diisopropylphenyl)-2,6-dimethylaniline |

| 4-methoxychlorobenzene |

| N-cinnamylaniline |

| N-cinnamyl-4-(methoxy)aniline |

| N-(2-methylallyl)-4-(trifluoromethyl)aniline |

| Glucose-1-phosphate |

| Galactose-1-phosphate |

| Glucose-6-phosphate |

| Galactose-6-phosphate |

| Mannose-6-phosphate |

| Fructose-6-phosphate |

| 4-methoxycinnamanilide |

| 6-hydroxyquinolin-2(1H)-one |

| 4'-hydroxy-3,3-diphenylpropionanilide |

| Aluminum (III) chloride |

| Chlorobenzene |

| Benzene (B151609) |

| 2-(Methylamino)-1-(4-methylphenyl)-1-pentanone (4-MPD) |

| 2-(ethylamino)-1-(4-methylphenyl)-1-pentanone (4-MEAP) |

| 2-propenenitrile, 3-phenyl-, (E)- |

| 1H-indole-3-acetic acid-methyl ester |

| 5-Methoxy-2-nitrobenzoic acid |

| Hexadecanoic acid |

| Methyl ester |

| Aniline (B41778) |

| o-Anisidine |

| p-Anisidine |

| Sodium styrene (B11656) sulfonate |

| Polyaniline (PANI) |

| Poly(o-anisidine) |

| Ethyl-(Z)-α-acetamidocinnamate |

| N-acetyl-(R)-phenylalanine |

| N-(3-nitrophenyl)cinnamamide |

| N-(Furan-2-ylmethyl)-3-methoxyaniline |

| N-(Furan-2-ylmethyl)-3,4-dimethylaniline |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of N-arylcinnamamides, including this compound. It is primarily used to determine the purity of the synthesized compound and to quantify its presence in various mixtures. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this class of compounds due to their moderate polarity.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used in conjunction with a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, its structural components—the cinnamoyl group and the methoxy-substituted aniline ring—dictate its retention behavior.

Research on analogous compounds, such as ethyl p-methoxycinnamate and other N-arylcinnamamides, provides a strong basis for establishing analytical conditions. nih.govnih.govejgm.co.ukresearchgate.netresearchgate.net The mobile phase often consists of a mixture of acetonitrile or methanol (B129727) and water. nih.govresearchgate.net The inclusion of a small percentage of acid, such as trifluoroacetic acid (TFA), can improve peak shape and resolution. Detection is typically carried out using a UV detector, as the cinnamoyl chromophore exhibits strong absorbance. researchgate.net

A study on the related compound 4-methoxy cinnamoyl glycerol (B35011) confirmed its strong UV absorbance, a property shared by this compound, making UV detection highly effective. researchgate.net For a series of N-arylcinnamamides, purification and analysis were successfully performed using HPLC, highlighting the suitability of this technique for this compound class. nih.govnih.gov

Below is an interactive data table summarizing typical HPLC conditions for the analysis of compounds structurally related to this compound, which can be adapted for its analysis.

| Parameter | Condition | Rationale / Reference |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for moderately polar organic molecules. rjptonline.org |

| Mobile Phase | Acetonitrile : Water (gradient or isocratic, e.g., 60:40 v/v) | Common eluent system for cinnamoyl derivatives. researchgate.net |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for standard bore columns. researchgate.net |

| Detection | UV at 254 nm or 308 nm | The conjugated system of the cinnamoyl group provides strong UV absorbance. ejgm.co.ukresearchgate.net |

| Injection Volume | 10-20 µL | Standard injection volume for analytical HPLC. ejgm.co.ukresearchgate.net |

| Column Temp. | Ambient or controlled (e.g., 30 °C) | Temperature control ensures retention time reproducibility. researchgate.net |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is an essential, rapid, and cost-effective technique used for the qualitative analysis of this compound. It is widely applied to monitor the progress of its synthesis from cinnamic acid and 4-methoxyaniline, to identify the presence of the compound in a mixture, and to determine an appropriate solvent system for purification by column chromatography. jetir.orgtifr.res.in

In TLC, a solid adsorbent, typically polar silica gel coated on a plate, serves as the stationary phase, while a liquid solvent or solvent mixture acts as the mobile phase (eluent). The separation is based on the principle of adsorption chromatography. The less polar a compound, the weaker its interaction with the polar silica gel, and the further it travels up the plate with the mobile phase, resulting in a higher Retention Factor (Rf) value. tifr.res.in

For this compound, which is an amide, it is expected to be less polar than its starting material, 4-methoxyaniline (an amine), but potentially more polar than unfunctionalized aromatic compounds depending on the eluent system. The progress of the amidation reaction can be visualized on a TLC plate by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. researchgate.net

The choice of the solvent system is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly used for cinnamoyl amides. google.comsioc-journal.cn By varying the ratio of these solvents, the Rf value can be optimized to fall within the ideal range of 0.2 to 0.8 for accurate determination. tifr.res.in Visualization of the spots on the TLC plate is typically achieved under UV light (at 254 nm), where the aromatic and conjugated systems of the compound will absorb UV and appear as dark spots on a fluorescent background. nih.gov

A study involving various cinnamic acid derivatives utilized reversed-phase TLC with a methanol/water mobile phase on paraffin-impregnated silica gel plates. nih.gov Another common practice for purifying related cinnamamides involves column chromatography with ethyl acetate and hexane as eluents, a system readily adaptable for TLC. google.com

The following interactive table provides representative TLC systems for the analysis of this compound and related compounds.

| Parameter | Condition | Rationale / Reference |

| Stationary Phase | Silica gel 60 F254 plates | Standard polar adsorbent for routine organic analysis. mdpi.com |

| Mobile Phase | Hexane : Ethyl Acetate (e.g., 7:3 or 8:2 v/v) | A common solvent system for separating amides of moderate polarity. google.comsioc-journal.cn |

| Visualization | UV light (254 nm) | Aromatic rings and conjugated double bonds allow for easy visualization. nih.gov |

| Expected Rf | ~0.4 - 0.6 | Amides are typically less polar than amines but more polar than simple hydrocarbons. researchgate.netsciencemadness.org |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of N-(Cinnamoyl)-4-methoxyaniline.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. researchgate.net For compounds structurally related to this compound, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p) and cc-pVTZ, are employed to optimize molecular geometry and analyze vibrational spectra. trdizin.gov.trresearchgate.net Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). trdizin.gov.trresearchgate.net The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. trdizin.gov.tr

Molecular Electrostatic Potential (MEP) maps, also generated through DFT calculations, are used to identify the electrophilic and nucleophilic sites within the molecule, which is crucial for predicting how the molecule will interact with other chemical species. trdizin.gov.trresearchgate.net Furthermore, Natural Bond Orbital (NBO) analysis can reveal details about hyperconjugative interactions and charge delocalization, contributing to the molecule's stability. researchgate.net

Table 1: Representative DFT-Calculated Parameters for Related Compounds

| Parameter | Description | Typical Application |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. trdizin.gov.tr |

| Mulliken Charges | Distribution of electron density among the atoms. | Helps in understanding the electrostatic potential. |

This table is illustrative and based on typical parameters obtained from DFT studies of similar organic molecules.

Ab initio calculations, which are based on first principles without the use of empirical data, provide another layer of theoretical understanding. inorgchemres.orgucl.ac.uk These methods can be used to study molecular rearrangements and reaction mechanisms in detail. researchgate.net For instance, in related systems, ab initio calculations have been used to investigate the potential energy surfaces of reactions, helping to elucidate the most likely pathways and transition states. researchgate.net While computationally more intensive than DFT, ab initio methods can offer higher accuracy for certain properties and are valuable for validating results from other computational approaches.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound.

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which in turn influences its biological activity. libretexts.org By rotating around single bonds, a molecule like this compound can exist in various conformations, each with a different potential energy. libretexts.org Computational methods can identify the most stable, low-energy conformations. wuxiapptec.com For complex molecules, this analysis can be performed using computational software that systematically explores the conformational space and calculates the energy of each conformer to find the most favorable arrangements. wuxiapptec.comchemrxiv.org One study on a related compound, N-(2,2-Difluoroethyl)-4-methoxyaniline, revealed that it can be disordered over two conformations. worktribe.com

Table 2: Example of Conformational Energy Data

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 | 180 (anti) | 0.00 | 75 |

| 2 | 60 (gauche) | 1.20 | 20 |

| 3 | -60 (gauche) | 1.20 | 5 |

This table is a hypothetical representation of conformational analysis results.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to understand the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. dp.tech For example, derivatives of this compound have been studied for their potential to inhibit enzymes like cyclooxygenase-2 (COX-2), a key target in anti-inflammatory drug design. dp.techfip.org Docking studies can predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net These insights are invaluable for designing more potent and selective inhibitors. researchgate.netdp.tech

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are computational methods used to correlate the chemical structure of a compound with its biological activity. numberanalytics.comresearchgate.net

Structure-Activity Relationship (SAR) analysis involves qualitatively assessing how modifications to a molecule's structure affect its activity. toxicology.org For instance, the introduction of different functional groups on the aromatic rings of this compound could be systematically studied to understand their impact on its biological effects. sci-hub.se

Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by developing mathematical equations that quantitatively link the structural properties (descriptors) of a series of compounds to their activities. numberanalytics.comresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds. nih.gov The development of a robust QSAR model requires a dataset of compounds with known activities and involves steps like descriptor calculation, variable selection, model building, and rigorous validation. researchgate.netnih.gov

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| N-(2,2-Difluoroethyl)-4-methoxyaniline worktribe.com |

| Cyclooxygenase-2 (COX-2) |

Theoretical Approaches to SAR Development

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate a molecule's three-dimensional structure with its biological or pharmacological effect. Theoretical and computational approaches allow for the systematic exploration of these relationships.

Quantitative Structure-Activity Relationship (QSAR) analysis is a primary theoretical method for developing SAR. acs.org In a QSAR study on a series of 35 cinnamamide (B152044) analogues with anticonvulsant activity, researchers used a genetic algorithm (GA) to select molecular descriptors that best correlated with biological potency. acs.org The study identified several key physicochemical and electronic properties that govern the activity of the cinnamamide scaffold. acs.org These descriptors, which would be crucial in analyzing this compound, included the partition coefficient (logP), molar refraction, the Hammett σ constant of substituents on the benzene (B151609) ring, and the molecule's formation energy. acs.org

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.comniscpr.res.in For cinnamamides, DFT calculations, often using hybrid functions like B3LYP with basis sets such as 6-31G++(d,p) or 6-311G (d,p), are employed to optimize molecular geometry and calculate the electronic descriptors necessary for QSAR models. mdpi.comniscpr.res.in A study on N-(3-nitrophenyl)cinnamamide, a structurally similar compound, utilized DFT for geometry optimization, which was then compared with experimental X-ray crystallography data to ensure accuracy. mdpi.com Such calculations provide values for formation energy, dipole moments, and orbital energies (HOMO/LUMO), which are critical for understanding molecular reactivity and interaction potential. niscpr.res.in

Table 1: Key Descriptors in Cinnamamide QSAR Studies

| Descriptor Category | Specific Descriptor | Significance in SAR |

|---|---|---|

| Physicochemical | Partition Coefficient (logP) | Relates to the compound's hydrophobicity and ability to cross biological membranes. acs.org |

| Steric/Topological | Molar Refraction (MR) | Describes the volume occupied by the molecule, influencing its fit into a receptor site. acs.org |

| Electronic | Hammett Constant (σ) | Quantifies the electron-donating or electron-withdrawing effect of substituents on the aromatic ring. acs.org |

| Thermodynamic | Formation Energy | Indicates the stability of the molecule's conformation, which can affect receptor binding. acs.org |

Predictive Modeling of Biological Activities

Building on SAR principles, predictive modeling aims to create robust mathematical models that can forecast the biological activity of novel or untested compounds. These models are invaluable for prioritizing candidates for synthesis and experimental testing.

For the cinnamamide class, multiple regression models have been successfully generated using the descriptors identified through QSAR analysis. acs.org By establishing a mathematical equation that links these descriptors to the observed biological activity (e.g., anticonvulsant potency, ED₅₀), the activity of new analogues like this compound can be predicted. acs.org The study on anticonvulsant cinnamamides developed multiple regression models with high fitness scores, demonstrating the predictive power of this approach. acs.org

Machine learning (ML) techniques are increasingly used to handle the complex, non-linear relationships often found in biological data. researchgate.net Methods such as Artificial Neural Networks (ANN) can be applied to QSAR data to generate highly predictive models that may outperform traditional linear regression. researchgate.net These models are trained on a dataset of known compounds and can then be used to screen large virtual libraries of related structures to identify those with the highest predicted potency. ikm.org.my

Table 2: Example of a Predictive QSAR Model Structure

| Model Type | General Equation | Example Application |

|---|---|---|

| Multiple Linear Regression (MLR) | Activity = c₁ (logP) + c₂ (MR) + c₃ (σ) + k | Predicting the anticonvulsant activity of new cinnamamides based on their calculated physicochemical properties. acs.org |

| Artificial Neural Network (ANN) | Complex non-linear function with input, hidden, and output layers | Modeling inhibitory activity against a specific cancer cell line for a diverse set of molecules. researchgate.net |

In Silico Prediction of Compound Behavior and Interactions

Molecular Docking is a key in silico technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. researchgate.net For cinnamamide derivatives, docking studies have been performed against various protein targets, including the enzyme COX-2, which is relevant to anti-inflammatory activity. researchgate.net The process involves docking the 3D structure of the ligand into the binding pocket of the protein (whose structure is often obtained from the Protein Data Bank, PDB). The results are scored based on binding energy, revealing the most stable binding pose and key molecular interactions, such as hydrogen bonds and π-π stacking, which stabilize the ligand-protein complex. researchgate.net For example, docking studies on phenethyl cinnamamides with tyrosinase revealed π-π stacking with histidine and phenylalanine residues as crucial interactions. researchgate.netscienceopen.com

ADMET Prediction involves computationally estimating the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a drug candidate. An in silico study of cinnamamide derivatives as potential anticancer agents evaluated their ADMET properties to ensure they possessed drug-like characteristics. ikm.org.my These predictions often involve assessing compliance with frameworks like Lipinski's Rule of Five, which helps to forecast oral bioavailability. ikm.org.my The models predicted high gastrointestinal absorption for the evaluated cinnamamide derivatives. ikm.org.my Such predictions are vital for weeding out compounds likely to fail in later stages of drug development due to poor pharmacokinetics or toxicity. jmchemsci.com

Table 3: In Silico Prediction Methods and Their Applications

| Prediction Method | Information Provided | Relevance to Drug Discovery |

|---|---|---|

| Molecular Docking | Binding affinity (score), binding pose, key intermolecular interactions (e.g., H-bonds). researchgate.net | Helps to understand the mechanism of action, rationalize SAR, and design more potent inhibitors. researchgate.net |

| ADMET Prediction | Oral bioavailability, membrane permeability (e.g., Caco-2), metabolic stability, potential toxicity. ikm.org.myjmchemsci.com | Identifies potential liabilities in a compound's pharmacokinetic or toxicity profile early in the discovery process. ikm.org.my |

| DFT Calculations | Molecular geometry, electronic properties (HOMO/LUMO), molecular electrostatic potential (MEP). mdpi.comniscpr.res.in | Provides fundamental descriptors for QSAR models and helps predict a molecule's reactivity. niscpr.res.in |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(3-nitrophenyl)cinnamamide |

| 3,4-(methylenedioxy)cinnamoyl piperidide |

| N-trans-caffeoyltyramine |

| N-trans-coumaroyltyramine |

Biological Activities and Pharmacological Investigations

Antimicrobial Activity

The compound has demonstrated a notable capacity to inhibit the growth of a range of pathogenic microorganisms, including bacteria and fungi.

Derivatives of N-(Cinnamoyl)-4-methoxyaniline have shown significant bactericidal effects against both Gram-positive and Gram-negative bacteria. Research indicates that these cinnamoyl amides are effective against various bacterial strains. sigmaaldrich.comnih.gov Specifically, compounds with a 4-methoxyaniline group have been tested against clinically relevant bacteria. One study reported the minimum inhibitory concentrations (MICs) for a structurally related compound, indicating its potency. For instance, activity has been observed against Staphylococcus aureus and even methicillin-resistant Staphylococcus aureus (MRSA). Phenylpropanoids, the class of compounds to which this compound belongs, are known to compromise the integrity of bacterial cell membranes and modulate bacterial signaling pathways. mdpi.com

Table 1: Antibacterial Efficacy of a Related 4-Methoxyaniline Derivative

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 25.9 µM |

| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 12.9 µM |

| Enterococcus faecalis | Gram-positive | No significant activity reported |

The cinnamoyl scaffold is also associated with significant antifungal properties. acs.org Studies on cinnamides and cinnamates have demonstrated their efficacy against pathogenic fungi such as Candida albicans, Candida tropicalis, and Aspergillus flavus. nih.govnih.gov The mechanism of action for related compounds involves the disruption of the fungal plasma membrane and cell wall. nih.gov While direct MIC values for this compound are not extensively documented in the available literature, derivatives containing the 4-methoxyaniline moiety have shown high antifungal activity against C. albicans, primarily through the disruption of fungal membranes.

Cinnamic acid derivatives have emerged as promising candidates in the search for new treatments for leishmaniasis, a parasitic disease. mdpi.com Research on a series of cinnamic acid conjugates has revealed potent activity against Leishmania infantum, the causative agent of visceral leishmaniasis. nih.govmdpi.comnih.gov While studies on this compound are limited, a close structural analog, N-(4-isopropylbenzyl)cinnamamide, was identified as a highly potent antileishmanial agent with a 50% inhibitory concentration (IC₅₀) of 33.71 μM against L. infantum promastigotes. mdpi.comnih.gov This suggests that the cinnamoyl-amide scaffold is a promising pharmacophore for the development of new antileishmanial drugs. mdpi.com The mechanism is thought to involve the inhibition of key parasitic enzymes like aspartyl aminopeptidase. mdpi.com

Antioxidant Properties and Mechanisms

The antioxidant potential of this compound is attributed to its chemical structure, particularly the methoxy (B1213986) group which can donate electrons to quench free radicals. The antioxidant capacity of cinnamoyl derivatives is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. banglajol.infonih.gov In such assays, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured, which results in a color change that can be quantified spectrophotometrically. banglajol.info

Anti-inflammatory Effects and Related Pathways

This compound has been investigated for its anti-inflammatory properties, with research pointing towards its ability to modulate key inflammatory signaling pathways. A primary mechanism identified is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. nih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. mdpi.com

Research on structurally similar compounds, such as 4-methoxycinnamyl p-coumarate, has shown that they can suppress the activation of NF-κB by preventing the phosphorylation of its inhibitory protein, IκBα, and the p65 subunit of NF-κB itself. nih.gov This action blocks the translocation of the p65 subunit into the nucleus, thereby inhibiting the transcription of inflammatory mediators. nih.gov Furthermore, these compounds have been found to suppress other inflammatory pathways, including the mitogen-activated protein kinase (MAPK) and Akt/glycogen synthase kinase-3β (GSK-3β) pathways. nih.gov

Enzyme Inhibition and Modulation Studies

The ability of this compound and its derivatives to inhibit specific enzymes is a key aspect of their pharmacological activity.

One of the notable enzymatic targets is α-glucosidase, an enzyme involved in the breakdown of carbohydrates. nih.gov By inhibiting α-glucosidase, this compound can potentially help in managing postprandial blood glucose levels. Cinnamoyl sucrose (B13894) esters have also demonstrated significant inhibition of both α-glucosidase and α-amylase, with their inhibitory activity being dependent on the number and position of the cinnamoyl moieties. mdpi.com

Table 2: Enzyme Inhibition Profile

| Enzyme | Action | Potential Therapeutic Application |

|---|---|---|

| α-Glucosidase | Inhibition | Diabetes Management nih.gov |

| Urease | Inhibition (by related derivatives) researchgate.net | Treatment of H. pylori infections |

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase (COX) is a critical enzyme in the biosynthesis of prostaglandins (B1171923) from arachidonic acid. researchgate.net It exists in two primary isoforms: COX-1, which is constitutively expressed and plays a role in physiological homeostasis, and COX-2, which is an inducible isoform expressed during inflammation and pain. researchgate.net Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs. researchgate.net

While direct studies quantifying the COX-2 inhibitory activity of this compound were not prominently found, research into structurally related compounds suggests the potential of this chemical class. For instance, derivatives containing the 4-methoxyaniline structure have been explored for their anti-inflammatory properties through COX-2 inhibition. ugr.es The cinnamoyl moiety itself, present in various natural compounds, is also associated with anti-inflammatory effects, which are often linked to the inhibition of prostaglandin (B15479496) production. researchgate.net The combination of these two pharmacophores in this compound suggests a rationale for its potential investigation as a COX-2 inhibitor, although specific IC50 values and detailed mechanistic studies for this exact compound remain to be fully elucidated.

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.gov Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby helping to manage postprandial blood glucose levels. nih.govcore.ac.uk This mechanism makes α-glucosidase inhibitors a therapeutic option for managing type 2 diabetes. researchgate.net

This compound has been identified as an inhibitor of α-glucosidase. This activity is consistent with findings for a broad range of cinnamic acid derivatives and cinnamoyl amides, which have shown significant potential as α-glucosidase inhibitors. ugm.ac.idresearchgate.net Studies on various N-cinnamoyl amides revealed that many compounds exhibit more potent inhibition than the standard drug, acarbose. researchgate.net The inhibitory activity is influenced by the substitutions on both the cinnamoyl and aniline (B41778) rings. researchgate.netresearchgate.net For example, cinnamoyl sucrose esters have also been investigated, with some tetra-cinnamoyl derivatives showing IC50 values significantly lower than that of acarbose, indicating much higher potency. nih.govresearchgate.net

The table below presents the inhibitory activities of several related cinnamoyl derivatives against yeast α-glucosidase, illustrating the potential of this class of compounds.

| Compound/Derivative | IC50 Value (µM) | Reference |

| Acarbose (Standard) | 185.00 ± 9.4 | researchgate.net |

| Acarbose (Standard) | 328 ± 7 | researchgate.net |

| Cinnamoyl Sucrose Ester (CSE 5) | 9 ± 3 | researchgate.net |

| Cinnamoyl Sucrose Ester (CSE 9) | 9 ± 3 | researchgate.net |

| Tyrosol (related phenolic compound) | 1041.5 ± 205.5 (µg/ml) | academicjournals.org |

| Acarbose (Standard) | 125.6 ± 9.3 (µg/ml) | academicjournals.org |

| Data sourced from studies on related cinnamoyl compounds to provide context for the inhibitory potential of the chemical class. |

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO) are flavoenzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine. criver.comnih.gov There are two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. nih.gov Inhibition of MAO-A is a strategy for treating depression, while MAO-B inhibitors are primarily used in the management of Parkinson's disease. criver.comnih.gov

The structural features of this compound suggest its potential as a MAO inhibitor. The cinnamyl pharmacophore is present in known MAO inhibitors. For instance, E-cinnamylamine is readily oxidized by MAO-B, and its product, E-cinnamaldehyde, acts as a competitive inhibitor of the enzyme. nih.gov Furthermore, indole-based derivatives containing a phenylallylidene (cinnamyl) group have been developed as potent and selective MAO-B inhibitors. mdpi.com One such derivative, IHC3, was identified as a competitive and reversible MAO-B inhibitor with an IC50 value of 1.672 µM. mdpi.com Similarly, coumarin-chalcone hybrids, which contain the α,β-unsaturated ketone of a cinnamoyl group, have also shown strong MAO-B inhibitory activity. nih.gov

The table below shows the MAO inhibitory activities of related compounds, highlighting the potential of the cinnamyl scaffold.

| Compound/Derivative | Target | IC50 Value (µM) | Reference |

| IHC3 (Isatin-cinnamyl hybrid) | MAO-B | 1.672 | mdpi.com |

| Pargyline (Standard) | MAO-B | 0.14 | mdpi.com |

| ChC4 (Chalcocoumarin) | MAO-B | 0.76 | nih.gov |

| 3',4',7-trihydroxyflavone | MAO-A | 7.57 | mdpi.com |

| Calycosin | MAO-B | 7.19 | mdpi.com |

| Data from structurally related compounds containing the cinnamyl or methoxy-phenyl moiety. |

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system that terminates synaptic transmission by hydrolyzing the neurotransmitter acetylcholine (B1216132). mdpi.com Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing the levels of acetylcholine in the brain. mdpi.com

Aldose Reductase Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. ni.ac.rs Under hyperglycemic conditions, the increased activity of this pathway is implicated in the long-term complications of diabetes, such as neuropathy, retinopathy, and nephropathy. ni.ac.rs Therefore, aldose reductase inhibitors are investigated as potential therapeutic agents to prevent or mitigate these complications.

Investigations into aldose reductase inhibitors have explored various chemical classes, including flavonoid compounds and N-acylglycine derivatives. mdpi.comnih.gov However, specific research data on the aldose reductase inhibitory capacity of this compound is not present in the available literature. While some plant extracts containing secondary metabolites have been evaluated for this activity, direct testing of this compound has not been reported in the searched results. researchgate.net

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govphcogj.com Overproduction of uric acid leads to hyperuricemia, a condition that can result in gout. pjmhsonline.com Inhibition of xanthine oxidase is a primary therapeutic strategy for lowering uric acid levels and treating gout. phcogj.com

The cinnamoyl portion of this compound suggests a potential for XO inhibition, as cinnamic acid and its derivatives have been studied for this activity. nih.gov A study screening 18 different compounds found that 4-nitrocinnamic acid was a potent XO inhibitor with an IC50 value of 23.02 µmol/L, acting in a reversible and noncompetitive manner. nih.gov This indicates that the cinnamic acid backbone can be an effective scaffold for XO inhibition. While plant extracts containing phenolic compounds, including flavonoids, are known to inhibit xanthine oxidase, direct experimental data quantifying the inhibitory effect of this compound on this enzyme is not specified in the reviewed literature. analis.com.mymdpi.com

| Compound/Derivative | IC50 Value (µmol/L) | Reference |

| 4-Nitrocinnamic Acid | 23.02 ± 0.12 | nih.gov |

| Allopurinol (Standard) | 11.0 (µg/ml) | pjmhsonline.com |

| Ficus carica extract | 27.5 (µg/ml) | pjmhsonline.com |

| Data from a related cinnamic acid derivative and a standard inhibitor for context. |

Investigating Biochemical Pathways and Signaling Pathways

Beyond direct enzyme inhibition, this compound and related compounds are studied for their ability to modulate complex intracellular signaling cascades, which are fundamental to cellular communication and response to external stimuli. lifechemicals.com

A key pathway identified in relation to this compound is the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a central role in regulating immune and inflammatory responses. researchgate.net It controls the expression of numerous genes involved in inflammation, including those for proinflammatory cytokines, chemokines, and inducible enzymes like COX-2. researchgate.net Research has indicated that this compound has the ability to modulate the NF-κB pathway, suggesting a mechanism for its observed anti-inflammatory properties. Specifically, it has been shown to attenuate the activation of this pathway when induced by lipopolysaccharides. The dysregulation of the NF-κB pathway is implicated in a variety of inflammatory diseases and cancers, making its modulation a significant area of therapeutic interest. researchgate.netfrontiersin.org

NF-κB Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of immune and inflammatory responses, and its aberrant regulation is associated with numerous inflammatory diseases and cancers. mdpi.com The ability of this compound to modulate this pathway is a key aspect of its anti-inflammatory potential. mdpi.com

Research has indicated that the compound can attenuate the activation of the NF-κB pathway induced by lipopolysaccharides (LPS), which are components of the outer membrane of Gram-negative bacteria and potent inflammatory stimuli. mdpi.com This suggests a specific mechanism for its observed anti-inflammatory effects. By inhibiting the NF-κB pathway, the compound can potentially suppress the expression of pro-inflammatory genes, such as those encoding for cytokines and chemokines, thereby mitigating the inflammatory cascade. The core structure is believed to be crucial for this interaction with biological targets. mdpi.com The development of small-molecule modulators that target the NF-κB pathway is an intense area of therapeutic research. mdpi.com

MAPK Pathway Modulation

While direct studies on the interaction of this compound with the Mitogen-Activated Protein Kinase (MAPK) pathway are not extensively documented, its structural class—chalcones and their derivatives—is well-known for modulating this critical signaling cascade. The MAPK pathway, which includes key kinases like ERK, JNK, and p38, regulates a wide array of cellular processes such as proliferation, differentiation, and apoptosis. mdpi.com

Numerous studies on chalcone (B49325) derivatives have demonstrated significant interactions with MAPK signaling:

One synthetic chalcone derivative, 3-(5-methyl-furan-2-yl)-naphthalen-1-yl-propenone, was found to significantly inhibit the secretion of pro-inflammatory cytokines by suppressing the phosphorylation of ERK and JNK kinases in macrophages. ajol.info

In studies on colon cancer cells, various chalcones have been shown to either increase the phosphorylation of JNK and ERK or, conversely, act as inhibitors of JNK, demonstrating the diverse modulatory potential of this chemical class. mdpi.com

Another newly synthesized chalcone derivative demonstrated the ability to suppress cancer cell growth by modulating both MAPK and Akt signaling pathways. nih.gov

Given that this compound is an amide derivative of a chalcone-like structure, it is plausible that it could exert similar modulatory effects on the MAPK pathway. However, specific research is required to confirm and characterize this activity.

Table 1: Examples of Chalcone Derivatives and their Effects on MAPK Signaling Pathways

| Chalcone Derivative | Cell Line/Model | Effect on MAPK Pathway | Reference |

| 3-(5-methyl-furan-2-yl)-naphthalen-1-yl-propenone | Human U937 Macrophages | Suppressed phosphorylation of ERK and JNK. ajol.info | ajol.info |

| Isoliquiritigenin (B1662430) (ISL) | Colon Cancer Cells | Increased phosphorylation of JNK and ERK. mdpi.com | mdpi.com |

| Licochalcone A (LiA) | Colon Cancer Cells | Inhibited JNK1, leading to decreased JNK phosphorylation. mdpi.com | mdpi.com |

| Xanthohumol (Xn) | HT-29 Colon Cancer Cells | Suppressed the ERK signaling pathway. mdpi.com | mdpi.com |

| (2E)-3-(acridin-9-yl)-1-(2,6-dimethoxyphenyl)prop-2-en-1-one | Human Colorectal HCT116 Cells | Modulated MAPK and Akt signaling pathways. nih.gov | nih.gov |

Impact on Gene Expression (e.g., CYP450 genes)

The influence of this compound on the gene expression of cytochrome P450 (CYP450) enzymes has not been directly reported. However, evidence from structurally related chalcone derivatives suggests a potential for interaction. CYP450 enzymes are crucial for the metabolism of a vast array of xenobiotics, including drugs and carcinogens, and their expression is tightly regulated. mdpi.comnih.gov

Studies on chalcones have revealed the following insights:

The chalcone isoliquiritigenin was found to inhibit the enzyme cytochrome P450 4A11 (CYP4A11) in glioma cells. proquest.com

In silico studies on a set of chalcone derivatives predicted that they could act as substrates or inhibitors for nine different CYP450 isoforms, including CYP1A2, CYP2C9, CYP2D6, and CYP3A4. frontiersin.org

One chalcone with a 4-methoxyphenyl (B3050149) B-ring showed high antiproliferative activity, and while it did not appear to involve CYP1 activation directly, it was suggested that it might induce CYP1 expression, leading to its own bioactivation. researchgate.net

These findings indicate that the chalcone scaffold can interact with and potentially modulate the expression and activity of various CYP450 genes. Such interactions are critical in pharmacology, as they can affect drug efficacy and toxicity. nih.gov Given its structure, this compound may share this potential, but dedicated studies are needed to establish its specific profile of CYP450 gene modulation.

Drug Discovery and Therapeutic Potential

The unique chemical architecture of this compound, featuring a chalcone-like core, positions it as a valuable entity in medicinal chemistry and drug discovery. Its structure serves as a versatile foundation for creating novel therapeutic agents with diverse pharmacological profiles.

Scaffold for Novel Therapeutic Agents

The chalcone framework is widely regarded as a "privileged scaffold" in medicinal chemistry. proquest.com This is due to the broad range of biological activities exhibited by chalcone derivatives and the relative ease of their synthesis, which allows for extensive structural modifications. mdpi.comproquest.com this compound, as a chalcone-related structure, serves as an excellent starting point or scaffold for developing new therapeutic agents.

The core structure can be modified to create hybrids with other pharmacologically active moieties, such as azole or pyrazole (B372694) rings, to enhance or combine biological effects. proquest.comnih.gov This strategy has been successfully used to develop potent anticancer, anti-inflammatory, and antimicrobial agents. nih.govrsc.org The inherent bioactivity of the cinnamoyl group combined with the substituted aniline ring makes this scaffold a promising platform for generating libraries of new compounds for screening against various disease targets.

Table 2: Examples of Therapeutic Agents Developed from Chalcone Scaffolds

| Compound Class/Hybrid | Therapeutic Target/Activity | Reference |

| Chalcone-Pyrazole Hybrids | Anticancer (Hepatocellular Carcinoma) | proquest.comnih.gov |

| Chalcone–Tetrazole Hybrids | Anticancer (Colon, Prostate, Breast) | nih.gov |

| Indole-Chalcone Derivatives | Anticancer (Tubulin Polymerization Inhibitors) | proquest.com |

| Quinoline Chalcone Derivatives | Anticancer (Gastric Cancer) | mdpi.com |

| Chalcone-Based Compounds | Anti-inflammatory (NF-κB pathway suppression) | nih.gov |

Development of Multifunctional Therapeutics

There is a growing interest in developing multifunctional or multi-target drugs, especially for complex diseases like Alzheimer's disease, which involve multiple pathological pathways. mdpi.comnih.gov The chalcone scaffold is particularly well-suited for this approach. mdpi.comacs.org

Chalcone derivatives are being explored as multifunctional agents that can simultaneously exert antioxidant, anti-inflammatory, and enzyme-inhibitory effects. mdpi.comscilit.com For instance, certain chalcone derivatives have been designed and synthesized to act as multifunctional agents against Alzheimer's disease by inhibiting Aβ peptide aggregation, chelating metal ions, and providing antioxidant effects. nih.gov Another study highlighted the potential of chalcone derivatives as multifunctional agents for managing Alzheimer's and oxidative stress-related diseases through their combined acetylcholinesterase inhibition and antioxidant properties. mdpi.com

The structure of this compound, with its known anti-inflammatory (NF-κB modulation) and potential antioxidant properties, makes it a candidate for further development into a multifunctional therapeutic agent. By modifying its structure, researchers could potentially enhance existing activities or introduce new ones, targeting multiple aspects of a complex disease with a single molecule.

Applications in Medicinal Chemistry

The applications of this compound and its core structure in medicinal chemistry are extensive. The chalcone-like amide linkage is a key pharmacophore that imparts significant biological activity. rsc.org

Key applications include:

Synthetic Intermediate: The compound serves as a valuable building block for synthesizing more complex molecules and creating libraries of derivatives for high-throughput screening. researchgate.net

Lead Compound Optimization: Due to its established biological activities, it can be used as a lead compound. Medicinal chemists can systematically modify its aromatic rings and the propenone linker to improve potency, selectivity, and pharmacokinetic properties.